molecular formula C23H21N5OS B2981875 1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 894065-12-4

1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2981875
CAS No.: 894065-12-4
M. Wt: 415.52
InChI Key: NTFWZQODRCEOLA-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing compounds often involves the use of 3-amino-1,2,4-triazole . There are many methods for the synthesis of this scaffold that exhibits biological activity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and has been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Synthesis and Biological Activity

  • Condensed Heterocyclic Derivatives Synthesis : Research has been conducted on synthesizing condensed heterocyclic isoquinolone derivatives with significant anti-inflammatory and analgesic activities. Compounds similar in structure to "1-({[6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline" were evaluated for their pharmacological effects, demonstrating strong anti-inflammatory activity and analgesic activity comparable to known drugs, with very low toxicity (Kubo et al., 1979).

  • Triazoloquinazolinium Derivatives : Another study focused on the preparation of [1,2,4]triazoloquinazolinium betaines and their molecular rearrangements, which are related to the chemical structure . These compounds have been investigated for their crystal and molecular structure, highlighting the potential for diverse applications in chemical synthesis and design (Crabb et al., 1999).

  • Antimicrobial Agents Development : Derivatives of pyrazolothienotetrahydroisoquinoline and [1,2,4]triazolo[3,4-a]thienotetrahydroisoquinoline have been synthesized and evaluated as antimicrobial agents. These findings suggest the potential of related compounds in developing new antimicrobial treatments (Kamal et al., 2011).

  • Chemical Reactivity and Conversion : Studies on the reactivity of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives provide insights into the synthesis pathways and chemical properties of similar triazolo[4,3-b]pyridazin derivatives. These studies contribute to understanding the chemical behavior and potential applications of such compounds (Deady & Devine, 2004).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-8-10-17(11-9-16)19-12-13-21-24-25-23(28(21)26-19)30-15-22(29)27-14-4-6-18-5-2-3-7-20(18)27/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFWZQODRCEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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